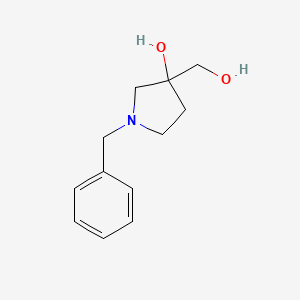

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO2 . It is also known as Nootkatone.

Synthesis Analysis

The synthesis of “this compound” involves a 1,3-dipolar cycloaddition reaction. The reaction involves the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The subsequent reduction with LAH and catalytic hydrogenation yields the product .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidin-3-ol ring with a benzyl group and a hydroxymethyl group attached .科学的研究の応用

Synthesis and Chemical Properties

Asymmetric Synthesis

The compound (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related derivative, has been synthesized via asymmetric 1,3-dipolar cycloaddition, demonstrating its utility as an intermediate in the synthesis of bioactive molecules. This synthesis process emphasizes its potential in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and other bioactive substances (Kotian et al., 2005).

Gold(I)-Catalyzed Cyclization

Gold(I) catalysis has been applied to allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine derivatives. This method highlights the compound's relevance in synthesizing complex organic structures, potentially useful for pharmaceutical applications (Mukherjee & Widenhoefer, 2011).

Application in Molecular Biology

- Intercalating Nucleic Acids (INAs): The compound has been incorporated into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs), inducing a slight destabilization in INA-DNA duplexes. This research provides insights into DNA-RNA interaction mechanisms and the potential for developing novel gene expression regulation tools (Filichev & Pedersen, 2003).

Potential Therapeutic Applications

- Synthesis of Antifolates: Research into pyrrolo[2,3-d]pyrimidines, closely related to 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol, has shown the design of targeted antitumor agents. These compounds demonstrate selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, indicating their potential as cancer therapeutics (Wang et al., 2013).

作用機序

Target of Action

Similar compounds have been used as ligands in the enantioselective addition of diethylzinc to aromatic aldehydes . They have also been used to prepare κ-opioid receptor agonists .

Mode of Action

Based on its structural similarity to other pyrrolidinols, it may interact with its targets to induce changes that lead to the production of optically active secondary alcohols .

Result of Action

Similar compounds have been shown to lead to the production of optically active secondary alcohols .

特性

IUPAC Name |

1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODVNSTNGIBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[2-(Benzyloxy)-3,4-dimethylphenyl]ethan-1-one](/img/structure/B2861411.png)

![3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2861412.png)